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Compound of Interest

Compound Name:

2-(2-

Morpholinoethoxy)benzaldehyde

oxalate

CAS No.: 1185413-44-8

Cat. No.: B3088603 Get Quote

Executive Summary: The Morpholine Advantage
In modern drug discovery, morpholine-containing aromatic aldehydes (e.g., 4-

morpholinobenzaldehyde) act as "lynchpin intermediates." While the aldehyde moiety itself

provides chemical reactivity for derivatization, the morpholine ring is a privileged

pharmacophore.

Unlike simple aromatic rings, the morpholine moiety introduces a specific pKa (~8.3) that

allows for lysosomal trapping in cancer cells and improved water solubility without sacrificing

membrane permeability. This guide details the synthesis, bioactivity, and mechanistic validation

of these scaffolds, moving beyond basic chemistry into application-ready protocols for drug

development.

Structural Rationale & Cheminformatics
The inclusion of a morpholine ring onto an aromatic aldehyde confers three distinct

pharmacological advantages:
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Feature Mechanism Impact on Drug Design

Metabolic Stability

The ether oxygen in the ring

reduces susceptibility to

oxidative metabolism

compared to piperidine.

Prolonged half-life (

) in vivo.

Solubility Profile

The amine nitrogen (pKa ~8.3)

is protonated at physiological

pH.

Enhanced aqueous solubility;

reduced need for harsh

solvents (e.g., DMSO) in

formulation.

H-Bond Potential
The oxygen atom acts as a

hydrogen bond acceptor.

Increases affinity for kinase

hinge regions (e.g.,

PI3K/mTOR) and enzyme

active sites.

Synthetic Protocols
To access the core scaffold, 4-morpholinobenzaldehyde, researchers typically employ the

Vilsmeier-Haack reaction.[1] This method is superior to Nucleophilic Aromatic Substitution (

) for electron-rich substrates due to higher regioselectivity.

Protocol A: Vilsmeier-Haack Formylation
Objective: Synthesis of 4-morpholinobenzaldehyde from 4-phenylmorpholine.

Reagents:

4-Phenylmorpholine (1.0 eq)

Phosphorus Oxychloride (

) (1.2 eq)

Dimethylformamide (DMF) (3.0 eq - acts as solvent and reagent)

Dichloromethane (DCM) (Extraction)
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Step-by-Step Workflow:

Reagent Formation: In a flame-dried round-bottom flask under

atmosphere, cool DMF to 0°C. Add

dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition of
the Vilsmeier reagent (chloroiminium ion).

Addition: Dissolve 4-phenylmorpholine in minimal DMF and add dropwise to the Vilsmeier

reagent at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 70-80°C for 4

hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer

pH ~5-6). Stir for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

Workup: Extract with DCM (

mL). Wash organic layer with saturated

and brine. Dry over anhydrous

.

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Synthetic Pathway
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Caption: Vilsmeier-Haack formylation pathway converting phenylmorpholine to the active

aldehyde scaffold.

Bioactivity Profiles & Mechanisms
The aldehyde is rarely the endpoint; it is the precursor to Schiff bases, Chalcones, and

Hydrazones. These derivatives exhibit potent bioactivity.

A. Anticancer Activity (Kinase & Tubulin Targeting)
Morpholine-containing chalcones (derived from the aldehyde via Claisen-Schmidt

condensation) are potent inhibitors of breast (MCF-7, MDA-MB-231) and colon cancer lines.

Mechanism:

Mitochondrial Disruption: The compounds induce Reactive Oxygen Species (ROS)

generation, leading to loss of mitochondrial membrane potential (

).

Apoptosis: Triggers the intrinsic apoptotic pathway (Caspase-3/9 activation).

Cell Cycle Arrest: Blocks transition at G1/S or G2/M phases depending on the linker

structure.

B. Tyrosinase Inhibition (Melanogenesis Control)
Morpholine-substituted cinnamoyl amides are competitive inhibitors of mushroom tyrosinase,

outperforming Kojic Acid (standard control).

Mechanism: The morpholine nitrogen and the carbonyl oxygen of the amide/aldehyde

chelate the Binuclear Copper Active Site of tyrosinase, preventing the oxidation of L-DOPA to

Dopachrome.

C. Antimicrobial Activity
Schiff bases derived from 4-morpholinobenzaldehyde show significant efficacy against S.

aureus (Gram-positive) and P. aeruginosa (Gram-negative).
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Mechanism: The lipophilic morpholine tail facilitates penetration through the bacterial lipid

bilayer, while the azomethine linkage (-C=N-) interferes with cell wall synthesis and DNA

gyrase activity.

Mechanism of Action Visualization
The following diagram illustrates the dual-action mechanism of morpholine derivatives in

cancer cells.
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Caption: Dual-mechanism of morpholine derivatives inducing apoptosis via mitochondrial stress

and mitotic arrest.

Experimental Validation Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3088603?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the bioactivity of synthesized morpholine aldehydes/derivatives, use the following

standardized assays.

Protocol B: MTT Cytotoxicity Assay
Objective: Determine

values against cancer cell lines.

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Dissolve morpholine derivative in DMSO (stock). Dilute with media to

concentrations (0.1 - 100

). Add to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48 hours at 37°C, 5%

.

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

Solubilization: Remove media. Add

DMSO to dissolve purple formazan crystals.

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: Tyrosinase Inhibition Assay
Objective: Measure inhibition of L-DOPA oxidation.[2]

Buffer: Phosphate buffer (pH 6.8).

Enzyme: Mushroom Tyrosinase (46 units/mL).

Substrate: L-DOPA (0.5 mM).
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Reaction: Mix Buffer + Enzyme + Test Compound. Incubate 10 min at 25°C.

Initiation: Add L-DOPA. Monitor absorbance at 475 nm (formation of Dopachrome) for 10

minutes.

Calculation:

.

References
Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones.Vertex AI Search /

PubMed. (2025). 3

Synthesis, characterization and anticancer studies of some morpholine derived Schiff

bases.Journal of Applied Pharmaceutical Science. (2014). 4

Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors.International

Journal of Biological Macromolecules. (2019). 5

Morpholine as a privileged structure: A review on medicinal chemistry.Medicinal Research

Reviews. (2020). 6

Vilsmeier-Haack Reaction Protocol.BenchChem Application Notes. (2025). 7[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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